

Spectral Profile of 4-Methyl-2-penten-1-ol: A Technical Guide

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Compound of Interest

Compound Name: 2-Penten-1-ol, 4-methyl-

Cat. No.: B15075314

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This in-depth technical guide provides a comprehensive overview of the spectral data for 4-methyl-2-penten-1-ol (CAS 5362-55-0). The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Data Presentation

The following tables summarize the predicted and observed spectral data for 4-methyl-2-penten-1-ol.

Table 1: ^1H NMR Spectral Data (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~5.5-5.7	m	2H	H2, H3
~4.1	d	2H	H1
~2.3	m	1H	H4
~1.7	s	1H	OH
~0.9	d	6H	H5, H5'

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. The hydroxyl proton shift can vary with concentration and solvent.

Table 2: ^{13}C NMR Spectral Data (Predicted)

Chemical Shift (δ , ppm)	Carbon Atom
~135	C3
~125	C2
~65	C1
~31	C4
~22	C5, C5'

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures.

Table 3: IR Spectral Data

Wavenumber (cm^{-1})	Intensity	Assignment
~3330	Strong, Broad	O-H stretch (alcohol)
~3020	Medium	=C-H stretch (alkene)
~2960-2870	Strong	C-H stretch (alkane)
~1670	Medium	C=C stretch (alkene)
~1050	Strong	C-O stretch (primary alcohol)

Note: Data is based on characteristic absorption frequencies for the functional groups present in the molecule.

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
100	Moderate	$[M]^+$ (Molecular Ion)
85	High	$[M - CH_3]^+$
82	Moderate	$[M - H_2O]^+$
69	High	$[M - OCH_3]^+$
43	Very High	$[C_3H_7]^+$ (Isopropyl cation)

Note: Fragmentation pattern is predicted based on the structure. The presence of 4-methyl-2-penten-1-ol has been confirmed in samples via headspace gas chromatography-mass spectrometry.^[1]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 4-methyl-2-penten-1-ol is dissolved in a deuterated solvent, typically chloroform-d ($CDCl_3$) or dimethyl sulfoxide-d₆ ($DMSO-d_6$), and transferred to an NMR tube. 1H and ^{13}C NMR spectra are acquired on a spectrometer operating at a field strength of 300 MHz or higher. For 1H NMR, 16 to 32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ^{13}C NMR, a larger number of scans (1024 or more) is necessary due to the lower natural abundance of the ^{13}C isotope, with a longer relaxation delay of 2-5 seconds. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

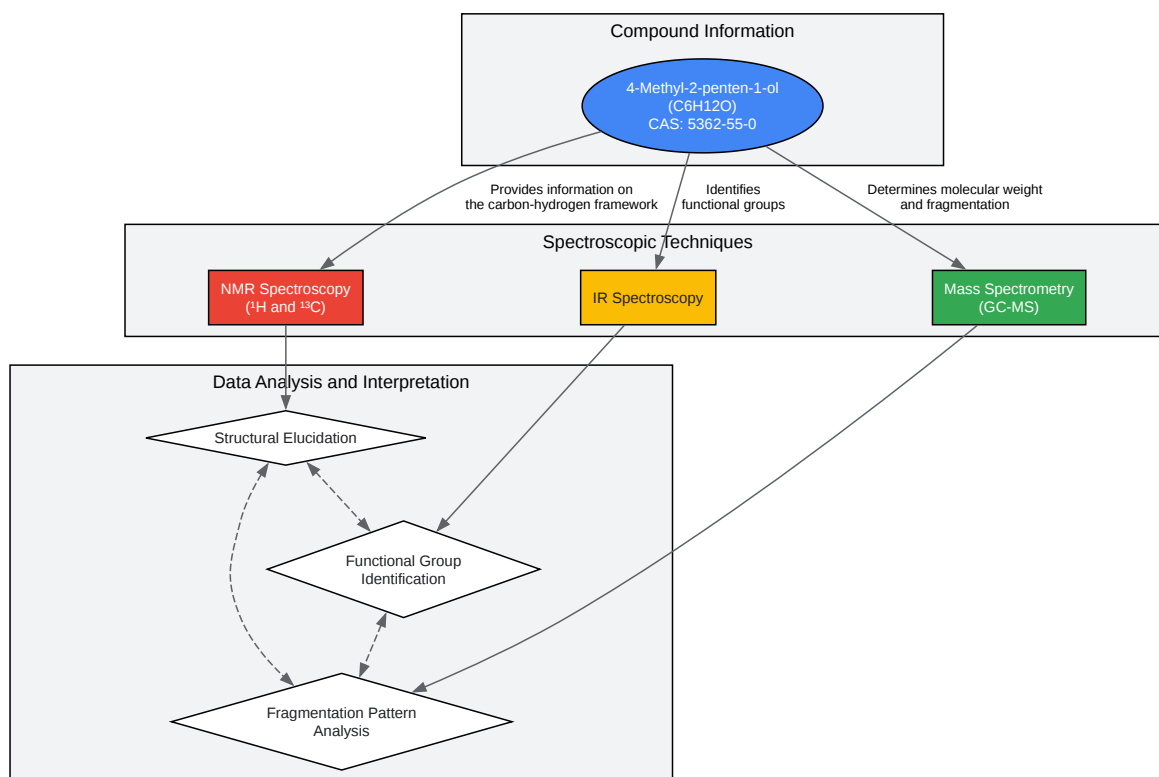
The IR spectrum of liquid 4-methyl-2-penten-1-ol can be obtained using Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy. A small drop of the neat liquid is placed on the ATR crystal, and the spectrum is recorded over the range of 4000 to 400 cm^{-1} . A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral analysis is performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). A diluted solution of 4-methyl-2-penten-1-ol in a volatile organic solvent is injected into the GC, where it is vaporized and separated from other components. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI) at 70 eV. The resulting fragments are separated by their mass-to-charge ratio (m/z) and detected, generating a mass spectrum.

Mandatory Visualization

Figure 1: Spectral Analysis Workflow for 4-Methyl-2-penten-1-ol



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Caption: Workflow of spectral analysis for 4-methyl-2-penten-1-ol.

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References

- 1. Headspace Gas Chromatography-Mass Spectrometry for Volatile Components Analysis in Ipomoea Cairica (L.) Sweet Leaves: Natural Deep Eutectic Solvents as Green Extraction and Dilution Matrix - PMC [pmc.ncbi.nlm.nih.gov]
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